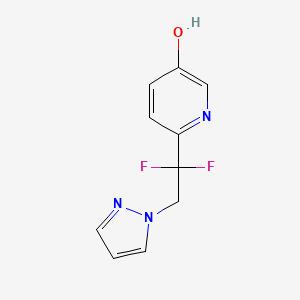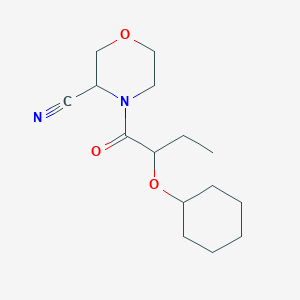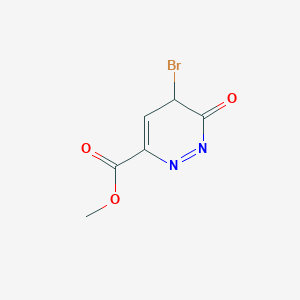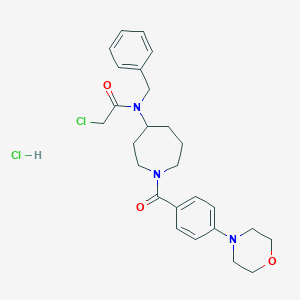
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases, including B-cell malignancies and autoimmune disorders.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to "2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide" have been studied for their antimicrobial properties. For instance, novel sulphonamide derivatives, including aminothiazoles and benzothiazol derivatives, have displayed significant antimicrobial activity against various strains. Such compounds' reactivity with nitrogen-based nucleophiles indicates a broad scope for synthesizing antimicrobial agents (Fahim & Ismael, 2019).
Corrosion Inhibition
The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their subsequent evaluation as corrosion inhibitors highlight the potential industrial applications of such compounds. These studies, focusing on their effectiveness in acidic and oil medium environments, demonstrate the compounds' utility in protecting materials from corrosion, suggesting a research avenue for the specified compound (Yıldırım & Cetin, 2008).
Insecticidal Properties
Investigations into the insecticidal potential of related compounds against pests like the cotton leafworm, Spodoptera littoralis, reveal another aspect of scientific research applications. The synthesis of new heterocycles incorporating thiadiazole moiety and their assessment for insecticidal activity offer insights into developing environmentally friendly pest control methods (Fadda et al., 2017).
Anticancer Activity
The exploration of compounds for their anticancer activity represents a critical area of research. Some synthesized compounds have shown promising antiproliferative properties against cancer cell lines, indicating potential therapeutic applications. This research direction emphasizes the importance of structural modifications to enhance bioactivity and specificity (Alqahtani & Bayazeed, 2020).
Enzyme Inhibition
Certain derivatives have been identified as potent inhibitors of enzymes such as acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their utility in treating diseases involving overexpression of ACAT-1. This application underscores the compound's potential in addressing cholesterol-related disorders (Shibuya et al., 2018).
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-14(2)25-17-7-5-15(6-8-17)12-18(23)21-13-16-4-3-10-22(16)19-20-9-11-24-19/h5-9,11,14,16H,3-4,10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNSDOTOINYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464622.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2464623.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2464625.png)



![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)



![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)

![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2464642.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)
